molecular formula C24H28N4OS B2887547 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1189446-34-1

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2887547
CAS RN: 1189446-34-1
M. Wt: 420.58
InChI Key: UFQXICNLJAWTGV-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,8-triazaspiro[4.5]decan-4-one . It is useful in the treatment of disorders and conditions mediated by the ORL-1 G-protein coupled receptor . More specifically, it can be used in the treatment of disorders such as anxiety, depression, substance abuse, neuropathic pain, acute pain, migraine, asthma, cough, and for improved cognition .

Scientific Research Applications

Receptor Interaction Studies

Compounds similar to 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]decan-1,3-dien-2-yl)thio)-N-(o-tolyl)acetamide have been studied for their interaction with specific receptors in the human body. For example, 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one and its derivatives have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting agonistic behavior in biochemical assays (Röver et al., 2000).

Antimicrobial Activity

Some derivatives of triazole, a component in the chemical structure of interest, have been synthesized and evaluated for their antimicrobial properties. For instance, certain 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives exhibited strong antifungal and antibacterial activities (Turan-Zitouni et al., 2005).

Anticancer Activity

New derivatives of 1-thia-azaspiro[4.5]decane, including compounds related to the chemical structure , have been synthesized and tested for their anticancer activity. These compounds showed moderate to high inhibition activities against various human cancer cell lines, such as HepG-2, PC-3, and HCT116 (Flefel et al., 2017).

Anti-Breast Cancer and EGFR Inhibition

Triazaspiro[4.5]dec-8-ene benzylidine derivatives containing thiazolidinone, related to the target chemical structure, have been designed and synthesized as potential epidermal growth factor receptor inhibitors and anti-breast cancer agents. Some compounds in this series demonstrated significant inhibitory and antiproliferative activities in vitro (Fleita et al., 2013).

Receptor Modulation

N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, compounds structurally similar to the one of interest, have been synthesized and evaluated for activity at opioid receptors. Modifications on these compounds have shown to enhance affinity, particularly for the mu-opioid receptor (Jordan et al., 2005).

Future Directions

Given its potential therapeutic uses, future research could focus on further elucidating the mechanism of action of this compound, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy in treating various disorders .

properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-10-5-4-6-11-19)23(27-24)30-17-21(29)25-20-12-8-7-9-18(20)2/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQXICNLJAWTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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